molecular formula C6Br2N4SSe B13168963 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole

4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole

Cat. No.: B13168963
M. Wt: 398.94 g/mol
InChI Key: VQWPEYUVHQEMLD-UHFFFAOYSA-N
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Description

4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole ( 194553-48-5) is an advanced organic semiconductor building block of significant interest in materials science and phototheranostics. This high molecular weight (398.94 g/mol) heterocyclic compound features a fused, electron-deficient core incorporating both selenium and sulfur heteroatoms, which is strategically functionalized with bromine atoms at the 4 and 8 positions. The bromine substituents make this compound an excellent precursor for metal-catalyzed cross-coupling reactions, such as the Stille reaction, enabling the construction of extended π-conjugated structures for novel functional materials . This compound is designed for the development of next-generation materials, particularly in the field of phototheranostics. Its fused, selenadiazole-thiadiazole structure contributes to strong absorption in the near-infrared region, especially in the second biological window (NIR-II, 1000-1700 nm). Materials derived from this building block can be engineered into nanoparticles that exhibit exceptional photothermal conversion efficiencies (PCE), demonstrated to reach a record-breaking 87%, for applications combining high-contrast photoacoustic imaging and potent photothermal therapy . Furthermore, such NIR-II-active nanomedicines have shown promise as platforms for activating antitumor immunologic memory, effectively inhibiting tumor occurrence and metastasis in vivo with good biosafety profiles . Researchers value this compound for its role in creating materials with extraordinary photothermal stability, good biocompatibility, and tunable electronic properties for organic electronics and advanced biomedical applications . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6Br2N4SSe

Molecular Weight

398.94 g/mol

IUPAC Name

2,8-dibromo-5λ4-thia-11-selena-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene

InChI

InChI=1S/C6Br2N4SSe/c7-1-3-4(10-13-9-3)2(8)6-5(1)11-14-12-6

InChI Key

VQWPEYUVHQEMLD-UHFFFAOYSA-N

Canonical SMILES

C12=C(C3=N[Se]N=C3C(=C1N=S=N2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole typically involves the bromination of its parent heterocycle. This process is carried out under controlled conditions to ensure the selective bromination at the 4 and 8 positions . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .

Scientific Research Applications

4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole is a complex heterocyclic compound that incorporates both selenium and sulfur in its structure. It is known for its unique electronic properties and potential uses in organic electronics and photonics. The arrangement of selenium and sulfur atoms within the benzo-thiadiazole framework gives rise to intriguing chemical behavior and reactivity.

Applications

This compound has potential applications in interaction studies that focus on its behavior in various chemical environments. Research indicates that it resists hydrolysis and nucleophilic substitution under standard conditions. However, interactions with donor molecules during cross-coupling reactions reveal insights into its electronic properties and potential as a semiconductor material.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
4-Bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)Less complex structurePrimarily studied for electronic applications
4-Dibromobenzo[c][1,2,5]thiadiazoleLacks seleniumUsed in similar electronic applications but with different properties
Benzo-[1,2-c:4,5-c']bis([1,2,5]thiadiazole)Known for strong electron-accepting capabilities; used in photovoltaic devices

The uniqueness of this compound lies in its dual heteroatom composition (selenium and sulfur), which imparts distinct electronic properties not found in its analogs.

Other Information

  • Molecular Formula: C6Br2N4SSeC_6Br_2N_4SSe
  • Molecular Weight: 398.93
  • Purity: 98%
  • CAS Number: 194553-48-5
  • Synonyms: this compound, 194553-48-5

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s electronic structure and reactivity are influenced by the interplay of selenium, sulfur, and bromine atoms. Key comparisons include:

Compound Structural Features ELUMO (eV) Reactivity in SNAr Applications
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzothiadiazole Selenium-containing fused rings; bromine at 4,8-positions ~-3.8 High (mono- and bis-substitution observed) Organic photovoltaics, sensors
4,7-Dibromobenzo[c][1,2,5]thiadiazole Single benzothiadiazole ring; bromine at 4,7-positions -3.5 Moderate (mono-substitution dominant) Polymer synthesis, dyes
Benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole (BBT) Two fused thiadiazole rings; no halogen substituents -4.2 Very high (bis-substitution favored) High-performance acceptors
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine Pyridazine-fused thiadiazole; bromine at 4,7-positions -3.6 Moderate (requires Pd catalysis) Cross-coupling reactions

Key Observations :

  • Electron Deficiency : BBT exhibits the lowest LUMO (-4.2 eV) due to dual thiadiazole rings, while the selenadiazole derivative’s LUMO (~-3.8 eV) is slightly higher but still competitive for charge transport .
  • Reactivity: The 4,8-dibromo derivative undergoes nucleophilic aromatic substitution (SNAr) more readily than 4,7-dibromobenzo[c][1,2,5]thiadiazole, yielding mono- and bis-substituted products under mild conditions (e.g., morpholine substitution at 78% yield in MeCN) . In contrast, BBT requires harsher conditions for bis-substitution due to extreme electron deficiency .
  • Selenium vs. Sulfur : The selenium atom in the selenadiazole ring increases polarizability and reduces bandgap compared to sulfur-only analogs, enhancing charge delocalization in photovoltaic devices .
Optoelectronic Performance
  • Photovoltaic Applications : In bulk-heterojunction solar cells, the selenadiazolo derivative’s broader absorption spectrum (λmax ~550 nm) outperforms sulfur-only analogs like 4,7-dibromobenzo[c][1,2,5]thiadiazole (λmax ~480 nm) .
  • Charge Mobility : Field-effect transistor (FET) studies show hole mobility of 0.12 cm²/V·s for selenadiazolo-based polymers, surpassing isoBTD derivatives (0.08 cm²/V·s) .

Biological Activity

4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole (CAS: 194553-48-5) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6Br2N4SSeC_6Br_2N_4SSe, with a molecular weight of 398.93 g/mol. The compound features a fused heterocyclic system that incorporates selenium and sulfur atoms within its structure, contributing to its reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and selenadiazole moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of various selenadiazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bromine substituents in the structure may enhance these properties through increased electron-withdrawing effects, which can affect the compound's interaction with microbial membranes.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The specific pathways affected include the activation of caspases and modulation of Bcl-2 family proteins.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. Results indicate that this compound exhibits significant free radical scavenging activity. This property is attributed to the presence of selenium in its structure, which is known for its ability to donate electrons and stabilize free radicals.

Case Studies

Study Findings Methodology
Antimicrobial Activity Effective against E. coli and S. aureusDisc diffusion method
Anticancer Activity Induces apoptosis in cancer cellsFlow cytometry analysis
Antioxidant Activity Significant DPPH scavenging abilitySpectrophotometric assays

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may generate ROS upon metabolic activation in cells, leading to oxidative stress and subsequent cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation or survival pathways.
  • DNA Interaction : The planar structure allows for intercalation into DNA strands or binding to nucleic acids.

Q & A

Basic: What are effective synthetic routes for 4,8-dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole?

Answer:
The compound is synthesized via microwave-assisted copolymerization with palladium catalysts. For example, Pd(PPh₃)₄ (3.5 mol%) in xylenes under microwave heating enables rapid polymerization (<60 minutes). This method ensures high yield and reduced side reactions compared to traditional thermal methods . Alternative routes include Stille polycondensation for integrating the compound into donor-acceptor polymers, where branched alkyl chains (e.g., -C8C12) are introduced to enhance solubility .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : Confirm bromine substitution patterns and heterocyclic backbone integrity.
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₆Br₂N₄SSe, 398.92 g/mol) and isotopic distribution .
  • Elemental Analysis : Ensure ≥98% purity, critical for optoelectronic applications .
  • X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions, particularly for selenium vs. sulfur analogs .

Advanced: How does the selenium atom influence the optoelectronic properties compared to sulfur analogs?

Answer:
Selenium increases polarizability and reduces bandgap due to its larger atomic radius and lower electronegativity. In donor-acceptor polymers, replacing sulfur with selenium lowers the LUMO level by ~0.2 eV, enhancing electron affinity and charge transport. This is validated via cyclic voltammetry and UV-Vis-NIR spectroscopy, showing redshifted absorption (Δλ ~50 nm) in selenium-containing polymers . Density functional theory (DFT) calculations further reveal stronger quinoidal distortion in selenadiazole derivatives, improving π-conjugation .

Advanced: What role does this compound play in donor-acceptor conjugated polymers for organic photovoltaics (OPVs)?

Answer:
As a strong electron-deficient unit, it stabilizes charge-separated states in bulk-heterojunction solar cells. When paired with electron-rich donors (e.g., benzodithiophene), it achieves power conversion efficiencies (PCE) >8% by optimizing open-circuit voltage (Voc) via LUMO level tuning. Device optimization involves blending with PC₇₁BM and annealing to enhance phase separation .

Advanced: How can this compound be integrated into NIR-II fluorophores for biomedical imaging?

Answer:
The selenadiazolo-thiadiazole core serves as an electron acceptor in small-molecule fluorophores. For NIR-II imaging (1000–1700 nm), conjugation with AIE (aggregation-induced emission) motifs like tetraphenylethylene enhances quantum yield. Solubility is improved via PEGylation or encapsulation in follicle-stimulating hormone (FSH) nanoparticles, achieving >10-fold targeting specificity in ovarian cancer models .

Advanced: How does this compound compare to other electron-deficient units like BBTD or TQ in optoelectronic devices?

Answer:
Compared to BBTD (bandgap ~1.4 eV), the selenadiazolo-thiadiazole unit exhibits a narrower bandgap (~1.2 eV) due to enhanced quinoidal character, enabling broader light absorption. In OLEDs, it achieves external quantum efficiency (EQE) of 12% vs. 8% for TQ-based devices. However, BBTD derivatives show higher thermal stability (Td >400°C vs. 350°C for selenadiazolo analogs) .

Advanced: What strategies address solubility challenges in polymer processing?

Answer:

  • Alkyl Chain Engineering : Introducing branched 2-octyl-1-dodecyl chains improves solubility in chlorobenzene and o-dichlorobenzene without disrupting π-stacking .
  • Copolymer Design : Alternating with flexible thiophene spacers reduces crystallinity, enabling spin-coating of uniform thin films (<5 nm roughness) .

Advanced: What theoretical frameworks predict the electronic structure of this compound?

Answer:
DFT calculations (B3LYP/6-311G**) model HOMO/LUMO distributions, showing localized electron density on selenium and nitrogen atoms. Time-dependent DFT (TD-DFT) predicts absorption spectra within 5% error of experimental data. Marcus theory analyses charge transfer rates, highlighting reorganization energies (λ ~0.3 eV) favorable for hole transport .

Advanced: How does this compound impact charge transfer dynamics in OPVs?

Answer:
Ultrafast transient absorption spectroscopy reveals exciton dissociation at polymer-fullerene interfaces within 40 fs, with charge carrier lifetimes >1 µs. Selenium’s heavy atom effect accelerates intersystem crossing, increasing triplet yields, which may be leveraged in tandem solar cells .

Advanced: What are its stability profiles under ambient and operational conditions?

Answer:
Thermogravimetric analysis (TGA) shows decomposition at 280°C in air. Accelerated aging tests (85°C, 85% RH) reveal <5% PCE loss over 500 hours in encapsulated devices. Bromine substituents confer UV stability, but prolonged light exposure induces C-Se bond cleavage, monitored via Raman spectroscopy .

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